3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorinated methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative to form the urea linkage. The thiophen-3-yl-pyridin-3-yl moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique functional groups present in the compound, which facilitate binding and activity modulation.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea: Similar structure but with a different thiophenyl substitution.
3-(5-chloro-2-methoxyphenyl)-1-{[2-(furan-3-yl)pyridin-3-yl]methyl}urea: Contains a furan ring instead of a thiophene ring.
3-(5-chloro-2-methoxyphenyl)-1-{[2-(pyridin-3-yl)pyridin-3-yl]methyl}urea: Features a pyridinyl-pyridinyl moiety.
Uniqueness
The uniqueness of 3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-5-4-14(19)9-15(16)22-18(23)21-10-12-3-2-7-20-17(12)13-6-8-25-11-13/h2-9,11H,10H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQAAGKRIHDQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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